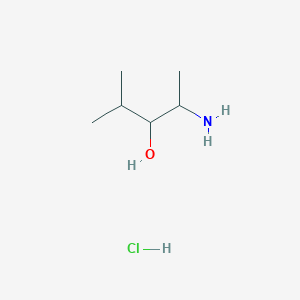
2-chloro-4-N,4-N-dimethylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-4-N,4-N-dimethylbenzene-1,4-diamine” is a derivative of benzene, which is a simple aromatic halogenated organic compound . It has a molecular weight of 140.61 . The IUPAC Standard InChIKey for this compound is KZNRNQGTVRTDPN-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula (CH3)2C6H3Cl . This structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of 1.524 , a boiling point of 186 °C , and a melting point of 2-3 °C . The density of this compound is 1.049 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Fabrication and Characterization of Poly(ether imide)s
Research has demonstrated the utility of novel diamines in the development of high-performance polymers. For instance, a novel diamine with ether and phenyl linkages was synthesized and used to create a series of aromatic poly(ether imide)s (PEIs). These PEIs displayed remarkable solubility in polar solvents, high glass-transition temperatures, and excellent thermal stability, making them potential candidates for gas separation membrane applications (M. Dinari, H. Ahmadizadegan, & Parvin Asadi, 2015).
Synthesis of Polyamides and Polyimides
Another study explored the synthesis of new polyamides and polyimides derived from a diamine containing noncoplanar biphenylene and flexible aryl ether units. These polymers exhibited amorphous nature, excellent solubility in organic solvents, and high thermal stability. The polyimides, in particular, demonstrated glass transition temperatures between 239 and 303°C, further highlighting the versatility of diamine-based compounds in high-performance material applications (D. Liaw, Been-Yang Liaw, & Muh-Quang Jeng, 1998).
High-Pressure Reactions for Cyclization Products
Investigating the reactivity under high pressure, one study found that diamines react with 2,3,5,6-tetrachloronitrobenzene to produce cyclization products. This work demonstrates the chemical versatility and reactivity of diamines, paving the way for the synthesis of novel compounds with potential applications in various chemical industries (T. Ibata, Xinzhuo Zou, & T. Demura, 1995).
Development of Organosoluble Polyimides
Further research into the synthesis of new organosoluble polyimides based on flexible diamines highlights the importance of diamine monomers in creating materials with excellent solubility and thermal properties. The polyimides synthesized from these diamines showed remarkable solubility in various solvents, high glass-transition temperatures, and stability up to 450°C, underscoring their potential for advanced material applications (D. Liaw, Been-Yang Liaw, & Chia-Wei Yu, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-N,4-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMXXMCXBZUJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2761228.png)
![Ethyl 4-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2761230.png)
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2761231.png)

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2761233.png)
![(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2761234.png)
![2,2-diphenyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2761239.png)


![N-[(5-methylfuran-2-yl)methyl]cyclopropanamine](/img/structure/B2761243.png)


![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)